molecular formula C12H14N2O2 B1394025 6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile CAS No. 1287217-93-9

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile

Cat. No.: B1394025
CAS No.: 1287217-93-9
M. Wt: 218.25 g/mol
InChI Key: ZSPDRJLTCSSKHP-UHFFFAOYSA-N
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Description

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a tetrahydro-2H-pyran-2-ylmethoxy group and a carbonitrile group.

Preparation Methods

The synthesis of 6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-2-ylmethanol under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tetrahydro-2H-pyran-2-ylmethoxy group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents on the pyridine ring. The unique tetrahydro-2H-pyran-2-ylmethoxy group in this compound provides distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

6-(oxan-2-ylmethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c13-8-10-4-3-6-12(14-10)16-9-11-5-1-2-7-15-11/h3-4,6,11H,1-2,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPDRJLTCSSKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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